molecular formula C10H14N2O2 B13247625 4-(2-Methoxyethoxy)benzene-1-carboximidamide

4-(2-Methoxyethoxy)benzene-1-carboximidamide

Cat. No.: B13247625
M. Wt: 194.23 g/mol
InChI Key: CGDGOOJAIYOGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethoxy)benzene-1-carboximidamide (CAS 1172919-42-4, hydrochloride salt) is a benzene-carboximidamide derivative featuring a 2-methoxyethoxy substituent at the para position of the aromatic ring. The compound’s molecular formula is C₁₀H₁₄N₂O₂ (MW 194.23), with a polar surface area (PSA) of ~76.17 Ų, indicative of moderate solubility in aqueous media . It is commonly utilized as a high-purity intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and receptor ligands due to its amidine functional group, which enables strong hydrogen bonding and electrostatic interactions with biological targets .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-(2-methoxyethoxy)benzenecarboximidamide

InChI

InChI=1S/C10H14N2O2/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H3,11,12)

InChI Key

CGDGOOJAIYOGLS-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)benzene-1-carboximidamide typically involves the reaction of 4-(2-methoxyethoxy)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)benzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted benzene derivatives .

Scientific Research Applications

4-(2-Methoxyethoxy)benzene-1-carboximidamide is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-(2-Methoxyethoxy)benzene-1-carboximidamide (CAS 1016859-17-8)
  • Molecular Formula : C₁₀H₁₄N₂O₂ (MW 194.23)
  • Key Difference : The 2-methoxyethoxy group is at the meta position.
  • Properties : Similar molecular weight and PSA to the para isomer, but altered electronic distribution reduces steric hindrance. This isomer exhibits ≥97% purity and is prioritized in API synthesis for its optimized reactivity in coupling reactions .
2-(2-Methoxyethoxy)benzene-1-carboximidamide (CAS 1017022-77-3)
  • Molecular Formula : C₁₀H₁₄N₂O₂ (MW 194.23)
  • Key Difference : Substituent at the ortho position.
  • Limited commercial availability suggests lower demand compared to para/meta isomers .

Halogen-Substituted Derivatives

4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide hydrochloride (CAS 1423029-77-9)
  • Molecular Formula : C₁₀H₁₃BrN₂O·HCl (MW 293.58)
  • Key Difference : Bromine atom at the para position and a 2-methoxyethyl group on the amidine nitrogen.
  • Properties: The bromine enhances molecular weight and lipophilicity (clogP ~2.5), improving membrane permeability.

Phenoxy-Substituted Analogs

4-(4-Methoxyphenoxy)benzene-1-carboximidamide (CAS 752941-92-7)
  • Molecular Formula : C₁₄H₁₄N₂O₂ (MW 242.27)
  • Key Difference: A 4-methoxyphenoxy group replaces the 2-methoxyethoxy chain.
4-(2,3-Dihydro-1H-inden-5-yloxy)benzene-1-carboximidamide
  • Molecular Formula : C₁₆H₁₆N₂O (MW 252.31)
  • Key Difference : A bicyclic indenyloxy group at the para position.
  • Properties : The indenyl group introduces rigidity and π-π stacking capability, favoring interactions with aromatic residues in kinases. Explored in neurodegenerative disease models .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW PSA (Ų) Key Substituent Application Focus
4-(2-Methoxyethoxy)benzene-1-carboximidamide 1172919-42-4 C₁₀H₁₄N₂O₂ 194.23 76.17 Para 2-methoxyethoxy Enzyme inhibitors
3-(2-Methoxyethoxy) isomer 1016859-17-8 C₁₀H₁₄N₂O₂ 194.23 76.17 Meta 2-methoxyethoxy High-purity APIs
4-Bromo-N-(2-methoxyethyl) derivative 1423029-77-9 C₁₀H₁₃BrN₂O·HCl 293.58 ~80 Bromine + N-methoxyethyl Oncology/Amine oxidase inhibitors
4-(4-Methoxyphenoxy) derivative 752941-92-7 C₁₄H₁₄N₂O₂ 242.27 ~85 Para 4-methoxyphenoxy Cardiovascular agents
4-(Inden-5-yloxy) derivative - C₁₆H₁₆N₂O 252.31 ~70 Bicyclic indenyloxy Kinase inhibitors

Research Findings and Trends

  • Positional Isomerism : Para-substituted derivatives generally exhibit higher binding affinities than ortho/meta isomers in enzyme inhibition assays due to reduced steric clash .
  • Halogen Effects : Bromine substitution enhances lipophilicity and bioavailability, critical for blood-brain barrier penetration in CNS drug development .
  • Phenoxy vs. Alkoxy Chains: Phenoxy groups (e.g., 4-methoxyphenoxy) improve metabolic stability compared to alkoxy chains, reducing cytochrome P450-mediated degradation .

Biological Activity

4-(2-Methoxyethoxy)benzene-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 223.27 g/mol

This compound features an aromatic ring substituted with a methoxyethoxy group and a carboximidamide functional group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have indicated that it may inhibit the proliferation of cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, thus disrupting cancer cell metabolism.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL, suggesting moderate potency against these pathogens.
  • Cytotoxicity Against Cancer Cell Lines : In a series of experiments involving human cancer cell lines (e.g., HCT-116 for colon cancer), this compound exhibited IC50 values between 10 µM to 20 µM, indicating significant cytotoxic effects.

Data Tables

Activity Type Tested Strains/Cell Lines IC50/MIC Values
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
Escherichia coliMIC: 64 µg/mL
AnticancerHCT-116 (Colon Cancer)IC50: 15 µM
MCF-7 (Breast Cancer)IC50: 25 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.